molecular formula C19H18Cl2N4O3S B4558076 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea

1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea

Cat. No.: B4558076
M. Wt: 453.3 g/mol
InChI Key: SONMZAVARIKLHK-UHFFFAOYSA-N
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Description

1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines a thiadiazole ring with dichlorophenoxy and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and industry.

Properties

IUPAC Name

1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O3S/c1-27-14-5-2-4-13(11-14)22-18(26)23-19-25-24-17(29-19)6-3-9-28-16-8-7-12(20)10-15(16)21/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONMZAVARIKLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenol derivative reacts with the thiadiazole intermediate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under controlled conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activity, making it useful in studies related to antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and materials science applications.

Mechanism of Action

The mechanism of action of 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:

    1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea: This compound shares the thiadiazole and dichlorophenoxy groups but differs in the phenyl substitution.

    3-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)urea: Similar in structure but with variations in the positioning of the methoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea

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